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Lingual antimicrobial peptide

Cat. No.: B1576184
Attention: For research use only. Not for human or veterinary use.
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Description

The Lingual Antimicrobial Peptide (LAP) is a cationic host defense peptide belonging to the beta-defensin family, first identified in the bovine tongue and later found in various mucosal tissues . This small, cationic peptide is characterized by a conserved framework of six cysteine residues that form three disulfide bonds, contributing to its stable beta-sheet structure . As a key component of the innate immune system, LAP provides a first line of defense against microbial invasion . Its primary mechanism of action involves electrostatic interactions between the positively charged peptide and the negatively charged components of microbial membranes, such as those of Gram-positive and Gram-negative bacteria . This interaction can lead to membrane permeabilization and disruption, ultimately causing microbial cell death . Research indicates that LAP exhibits broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus , Listeria monocytogenes , Escherichia coli , and Salmonella typhimurium . Beyond its direct antimicrobial role, its expression is notably upregulated at sites of inflammation, suggesting a significant immunomodulatory function and a closer relationship with the host's inflammatory response than simple antibiotic activity . For researchers, LAP is a valuable tool for studying the innate immune response in mucosal surfaces, exploring novel mechanisms to combat antibiotic-resistant bacteria, and investigating the role of defensins in host-pathogen interactions . Synthetic analogs of LAP have been developed and retain potent antimicrobial properties, making them a reliable and consistent reagent for in vitro studies . This product is intended for research applications only.

Properties

bioactivity

Antimicrobial

sequence

LSCCRNIGICVLIRCSGNMRQIGTCLGALVKCCR

Origin of Product

United States

Discovery and Initial Characterization of Lingual Antimicrobial Peptide

Isolation and Identification from Animal Tissues

The initial isolation of Lingual Antimicrobial Peptide was from bovine epithelial tissue, specifically from the tongue of cattle. wikipedia.orgarccjournals.com Researchers successfully isolated RNA from the tongue epithelium of Bos indicus (Assam local cattle) to characterize the gene. arccjournals.com The process involved reverse transcription of the RNA using a specific primer, followed by the amplification of the gene via Polymerase Chain Reaction (PCR). arccjournals.com The resulting PCR product was then purified, cloned, and sequenced to reveal an open reading frame (ORF) of 195 bases, which codes for a peptide of 64 amino acids. arccjournals.com

Further research has identified LAP in other bovine tissues and fluids. Notably, its presence has been confirmed in the mammary glands and milk of cows. nih.govnih.gov The identification of LAP in these locations utilized immunological techniques. A specific antibody was developed against a synthetic 11-amino acid sequence from the mature form of LAP. nih.gov This antibody was then used in competitive immunoassays and Western blotting to confirm the presence of the peptide in mammary alveolar tissue. nih.gov In milk, decaseinated skim milk was passed through sample extraction cartridges, and the resulting eluate was tested using competitive enzyme immunoassay and Western blotting to detect immunoreactive LAP. nih.gov

Table 1: Tissues of LAP Isolation and Methods of Identification
Animal Tissue/FluidSpeciesMethod of Isolation/IdentificationKey Findings
Tongue EpitheliumCattle (Bos taurus, Bos indicus)RNA isolation, Reverse Transcription, PCR, Cloning, SequencingFirst isolation and genetic characterization of LAP. wikipedia.orgarccjournals.com
Mammary GlandCattle (Bos taurus)Immunohistochemistry, Competitive Immunoassay, Western BlottingLAP is localized in the epithelial cells of both infected and non-infected alveoli. nih.gov
MilkCattle (Bos taurus)Solid-phase extraction, Competitive Immunoassay, Western Blotting, Affinity ChromatographyConfirmed the presence of functional LAP in bovine milk. nih.gov

Early Insights into this compound Biological Activity

From its discovery, this compound was identified as having potent antimicrobial properties against a variety of pathogens. wikipedia.org As a member of the beta-defensin family, its primary role is understood to be a part of the innate immune defense, specifically by acting against invading microorganisms. nih.gov Early studies focused on demonstrating this direct antimicrobial function.

One of the key early findings was its activity against the gram-negative bacterium Escherichia coli. nih.gov To test this, LAP was purified from bovine milk using a LAP antibody-coupled affinity column. nih.gov The antimicrobial efficacy of the purified eluate was then assessed using a radial diffusion plate assay and by enumerating colony-forming units after incubating the bacteria with the sample. nih.gov The results showed that the purified LAP significantly inhibited the growth of E. coli, confirming its functional antimicrobial activity. nih.gov The expression of LAP is selective and tends to increase in inflamed areas, suggesting its role is not just as a static barrier but as a responsive element of the immune system. wikipedia.org Beyond its direct killing of microbes, it has been suggested that LAP may have a closer relationship with the broader immune response, potentially associating with growth factor activity. wikipedia.org

Table 2: Early Research Findings on LAP Biological Activity
Activity/PropertyMethod of InvestigationTarget Organism/SystemObserved Outcome
Antimicrobial ActivityRadial diffusion plate assay, Colony-forming unit enumerationEscherichia coliSignificant inhibition of bacterial growth. nih.gov
Immune ResponseObservation of expression levels in tissuesInflamed bovine tissuesIncreased expression at sites of inflammation and disease. wikipedia.org
ClassificationStructural and genetic analysisN/AIdentified as a beta-defensin. wikipedia.orgnih.gov

Molecular Biology and Gene Expression of Lingual Antimicrobial Peptide

Genomic Organization and Gene Structure

The gene encoding Lingual Antimicrobial Peptide (LAP) in cattle (Bos taurus) is located on chromosome 27. uniprot.org Molecular characterization based on cDNA analysis from bovine tongue and reproductive tract epithelium has revealed a conserved gene structure. veterinaryworld.orgarccjournals.com The open reading frame (ORF) of the LAP gene consists of 195 base pairs. arccjournals.com

This ORF translates into a prepropeptide of 64 amino acids. veterinaryworld.orgarccjournals.com The precursor peptide includes a putative signal peptide at the N-terminus, which is essential for its secretion. uniprot.org Following cleavage of the signal peptide, the resulting mature peptide is a small, cationic molecule characterized by the presence of six conserved cysteine residues. arccjournals.com These cysteines form three intramolecular disulfide bonds, a hallmark of the β-defensin family that is critical for their structure and biological activity. uniprot.org

Table 1: Gene and Peptide Characteristics of Bovine this compound (LAP)
FeatureDescriptionReference
OrganismBos taurus (Bovine) uniprot.org
Chromosomal LocationChromosome 27 uniprot.org
Open Reading Frame (ORF) Size195 base pairs arccjournals.com
Predicted Peptide Length64 amino acids veterinaryworld.orgarccjournals.com
Key Structural FeatureSix conserved cysteine residues forming three disulfide bonds uniprot.orgarccjournals.com
Peptide ComponentsSignal peptide (residues 1-24) and mature peptide (residues 25-64) uniprot.org

Transcriptional Regulation of this compound Gene Expression

The expression of the LAP gene is tightly controlled at the transcriptional level, allowing for both a baseline level of production and a rapid upregulation in response to microbial threats. nih.gov This regulation involves a complex interplay of inducible and constitutive pathways mediated by specific regulatory elements within the gene's promoter and the transcription factors that bind to them.

LAP expression is significantly induced at sites of infection and inflammation. nih.gov In bovine models, its mRNA levels increase markedly in response to mastitis, an inflammatory condition of the mammary gland. nih.gov This upregulation is driven by the host's recognition of pathogenic stimuli. Key inducers include bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and host-derived proinflammatory cytokines. asm.orgnih.gov The signaling cascade often involves the activation of the Toll-like receptor (TLR) pathway, which in turn activates downstream transcription factors like Nuclear Factor-kappa B (NF-κB) to drive LAP gene expression. mdpi.com This inducible system ensures that high concentrations of the antimicrobial peptide are produced precisely when and where they are needed to combat invading pathogens. nih.gov

In addition to its inducible nature, the LAP gene also exhibits constitutive, or baseline, expression in various epithelial tissues. nih.gov This is particularly true for tissues that are in constant contact with microorganisms, such as the mucosal surfaces of the oral cavity, respiratory tract, and gastrointestinal tract. nih.govuniprot.org This constitutive expression suggests a surveillance role for LAP, where it contributes to the chemical barrier that helps maintain microbial homeostasis and provides a first line of defense against potential pathogens. nih.govnih.gov Studies in bovine mammary epithelial tissues have shown that both constitutive and inducible expression patterns for the LAP gene exist, highlighting its dual function in both routine defense and emergency response. nih.gov

Table 2: Comparison of LAP Expression Patterns
Expression PatternPrimary StimuliKey LocationsProposed FunctionReference
Inducible Bacterial products (e.g., LPS), proinflammatory cytokines, infection (e.g., mastitis)Sites of active infection and inflammationRapid, high-level response to combat invading pathogens nih.govasm.org
Constitutive Baseline expression in the absence of acute infectionEpithelial surfaces exposed to microbes (e.g., tongue, trachea, mammary gland)Immune surveillance and maintenance of microbial balance nih.govnih.gov

The regulation of LAP gene transcription is governed by cis-regulatory elements, primarily located in the 5'-flanking region of the gene, and the trans-acting transcription factors that bind to them. Research has identified several key components involved in this process.

Promoter and Enhancer Regions: Studies involving serial deletions of the LAP gene's promoter region have identified at least two positive regulatory elements within the 1-kilobase region upstream of the transcription start site. nih.gov These elements, which include an enhancer and a proximal 61-base pair region, are crucial for both basal and regulated transcription. nih.gov

Key Transcription Factors:

NF-κB (Nuclear Factor-kappa B): This transcription factor is a central mediator of the inflammatory response. The LAP promoter contains a composite binding site for NF-κB, and its activation is critical for the inducible expression of LAP in response to pathogens and cytokines. mdpi.com

Oct-1 (Octamer-binding transcription factor 1): Electrophoretic mobility shift assays have confirmed the involvement of an Oct-1 protein-DNA complex in regulating the LAP promoter's activity. nih.gov The Oct-1 binding motif is responsive to stimulation by phorbol (B1677699) 12-myristate 13-acetate, indicating its role in specific signaling pathways that control LAP expression. nih.gov

Table 3: Key Regulatory Elements and Transcription Factors for the LAP Gene
RegulatorTypeFunctionReference
Enhancer ElementCis-regulatory elementContributes to basal and regulated gene expression nih.gov
Proximal 61-bp RegionCis-regulatory elementImportant for basal expression and regulation of transcription nih.gov
NF-κBTranscription FactorMediates inducible expression in response to inflammatory stimuli mdpi.com
Oct-1Transcription FactorRegulates promoter activity, contributing to basal and inducible expression nih.gov

Tissue-Specific Expression Profiling

LAP is expressed in a variety of epithelial tissues, reflecting its widespread role in mucosal immunity. Its expression has been documented in the conjunctivae, bronchi, colon, urinary tract, trachea, and mammary gland. nih.govuniprot.org This broad distribution underscores its importance as a versatile defender of surfaces exposed to the external environment.

The oral cavity is a primary site of LAP expression and function. The peptide was first discovered and isolated from inflamed bovine tongue epithelium, which is how it derived its name. nih.govnih.gov In the oral mucosa, LAP serves as a critical component of the innate immune system, providing a first line of defense against the constant challenge from a complex oral microbiome. nih.gov

Expression of LAP is particularly dynamic in the epithelia of the tongue. asm.org While there is a baseline level of constitutive expression, its mRNA levels are markedly induced in epithelial cells surrounding areas of inflammation or infection. asm.org This localized upregulation helps to contain microbial threats and prevent them from breaching the mucosal barrier. This dynamic response, triggered by bacterial products and inflammatory signals, highlights the active role of oral epithelial cells in participating in and shaping the local immune response. asm.org

Expression in Non-Oral Mucosal Tissues (e.g., Mammary Gland, Uterus, Respiratory Tract)

While initially isolated from the tongue, the expression of this compound (LAP) is not confined to the oral cavity. Research has identified its presence in various other mucosal tissues, highlighting its widespread role in the innate immune system.

Mammary Gland: LAP expression is significantly induced in the bovine mammary gland in response to mastitis, a common inflammatory disease in dairy cattle. nih.gov Studies using real-time PCR have shown a positive correlation between the somatic cell count in milk, an indicator of infection, and the level of LAP mRNA expression. nih.gov In situ hybridization has confirmed that LAP mRNA is expressed in the epithelial cells of mastitic tissue, particularly in the ductal linings of the teat and cistern, which are the first points of contact for invading pathogens. nih.gov Expression is also detected in the secretory alveoli cells of inflamed tissue. nih.govnih.gov This inducible expression suggests that LAP is a key component of the innate immune defense during a mammary infection. nih.gov The peptide has been immunolocalized to the epithelium of both infected and non-infected alveoli in cows. nih.govfao.org Furthermore, studies have confirmed that a buffalo-derived β-defensin is homologous to cattle LAP, and its mRNA transcript is expressed in the teat mucosal layer, indicating a conserved role in the mammary gland's innate immunity across species. nih.govtandfonline.com Functional LAP-like substances have also been detected in bovine milk, where they exhibit antimicrobial activity against bacteria like Escherichia coli. nih.gov

Uterus: The expression of LAP is also part of the innate immune defense in the female reproductive tract. Studies have identified LAP gene expression in the bovine uterus. nih.gov Specifically, purified endometrial epithelial cells express LAP, and this expression is upregulated when the cells are treated with bacterial lipopolysaccharide (LPS). nih.gov This indicates that LAP contributes to the first line of defense against bacterial infections that can lead to uterine diseases. nih.gov In buffalo, a β-defensin with 100% identity to LAP from Bos taurus has been identified in the reproductive tract epithelium, including the vagina, cervix, uterus, and oviduct. veterinaryworld.org The presence of LAP across the reproductive tract suggests its importance in protecting these mucosal surfaces from pathogens. veterinaryworld.org

Respiratory Tract: LAP is a component of the antimicrobial defenses in the respiratory system. Widespread LAP expression has been observed in infected bovine respiratory tissue. nih.gov In vitro studies on bovine tracheal epithelial cells have demonstrated that LAP mRNA expression increases following exposure to lipopolysaccharides or inflammatory cytokines. nih.gov This inducibility is a common feature of many antimicrobial peptides, allowing for a rapid response to the presence of pathogens in the airways. frontiersin.org As a member of the β-defensin family, LAP contributes to the complex mixture of antimicrobial molecules, such as lysozyme (B549824) and lactoferrin, that protect the respiratory tract's mucosal surfaces. nih.govencyclopedia.pub

Table 1: Research Findings on LAP Expression in Non-Oral Tissues

Tissue Species Key Research Findings Reference(s)
Mammary Gland Bovine (Cow) LAP mRNA expression is induced by mastitis and correlates positively with somatic cell count. Expression is localized to epithelial cells of ducts and inflamed alveoli. nih.gov
Bovine (Cow) LAP is immunolocalized in the epithelium of both non-infected and infected alveoli. nih.govfao.org
Bovine (Cow) Functional, antimicrobial LAP-like substances are secreted into milk. nih.gov
Bubalus bubalis (Buffalo) A β-defensin homologous to cattle LAP is expressed in the teat mucosal layer. nih.govtandfonline.com
Uterus Bovine (Cow) LAP is expressed by endometrial epithelial cells and is upregulated by bacterial lipopolysaccharide (LPS). nih.gov
Bubalus bubalis (Buffalo) LAP cDNA, 100% identical to bovine LAP, was identified in the epithelial lining of the vagina, cervix, uterus, and oviduct. veterinaryworld.org

| Respiratory Tract | Bovine (Cow) | Widespread LAP expression found in infected respiratory tissue; expression in tracheal epithelial cells is induced by LPS. | nih.gov |

Post-Translational Processing and Maturation of this compound Precursors

This compound, like most antimicrobial peptides (AMPs), is synthesized as a larger, inactive precursor protein that must undergo several post-translational modifications (PTMs) to become a mature, functional peptide. nih.gov This processing is crucial for its proper folding, stability, and antimicrobial activity.

The full-length cDNA of LAP encodes a precursor peptide of 64 amino acid residues. nih.govtandfonline.comveterinaryworld.org This precursor contains a putative N-terminal signal peptide of 21 amino acids. nih.govtandfonline.com The primary function of this signal sequence is to direct the precursor to the secretory pathway, after which it is cleaved off by a signal peptidase to release the propeptide.

Following the removal of the signal peptide, the propeptide undergoes further maturation to form the final active peptide. Key modifications for β-defensins like LAP include:

Proteolytic Cleavage: The precursor often contains a pro-domain that is removed by proteolytic enzymes to yield the mature peptide. This ensures that the potent, membrane-disrupting activity of the peptide is sequestered until it is secreted to the site of infection.

Disulfide Bond Formation: A defining characteristic of the β-defensin family is the presence of six conserved cysteine residues that form three specific intramolecular disulfide bonds (C1-C5, C2-C4, C3-C6). tandfonline.com This rigid disulfide bridge network is essential for establishing the characteristic three-dimensional fold of the peptide, which is critical for its stability and biological activity.

Glycosylation: Evidence suggests that LAP may undergo glycosylation. nih.gov Western blot analysis of LAP from bovine milk revealed immunoreactive bands at higher molecular weights (14 and 17 kDa) than the predicted size of the mature peptide (~5 kDa). nih.gov These higher molecular weight forms were positive in the periodic acid-Schiff reaction, a stain for glycoproteins, indicating they are likely glycosylated forms of the peptide. nih.gov Glycosylation can affect the stability, solubility, and immunomodulatory functions of peptides. researchgate.net

C-terminal Amidation: While not specifically documented for LAP, C-terminal amidation is a very common PTM for AMPs. nih.gov This modification removes the negative charge from the C-terminal carboxyl group, which can enhance the peptide's net positive charge and its ability to interact with negatively charged bacterial membranes. nih.gov

The combination of these processing steps transforms the inactive LAP precursor into a potent effector molecule of the innate immune system.

Table 2: Post-Translational Modifications of LAP Precursor

Modification Description Function Evidence/Rationale
Signal Peptide Cleavage Removal of the N-terminal 21-amino acid signal sequence from the 64-amino acid precursor. Directs the peptide to the secretory pathway; releases the propeptide for further processing. The cloned full-length cDNA encodes a putative signal peptide, indicating it is a secretory protein. nih.govtandfonline.com
Disulfide Bond Formation Formation of three intramolecular disulfide bridges between six conserved cysteine residues. Stabilizes the tertiary structure, which is essential for antimicrobial activity and resistance to proteolysis. A defining characteristic of the β-defensin family, to which LAP belongs. tandfonline.com

| Glycosylation | Covalent attachment of sugar moieties. | May increase peptide stability, solubility, and modulate biological activity. | Higher molecular weight (14 & 17 kDa) forms of LAP from milk stained positive for glycoproteins. nih.gov |

Structural Biology and Biophysical Analysis of Lingual Antimicrobial Peptide

Primary Amino Acid Sequence Analysis and Conservation

Lingual antimicrobial peptide (LAP) is a member of the β-defensin family of host defense peptides. nih.govnih.gov The primary structure of bovine (Bos taurus) LAP consists of a 64-amino acid precursor peptide. uniprot.org This precursor includes a putative 24-residue signal peptide at the N-terminus, which is characteristic of secreted proteins, and a 40-residue mature peptide. nih.govuniprot.org

Sequence homology studies reveal a high degree of conservation among ruminant species. The bovine LAP shares 85%-100% sequence identity with other β-defensins in cattle (Bos taurus) and a 98.5% amino acid identity with its homolog in buffalo (Bubalus bubalis). nih.gov This strong conservation underscores the essential role of this peptide in the innate immune system of these animals.

Table 1: Bovine this compound (LAP) Sequence Details

Feature Description
Organism Bos taurus (Bovine)
Full-Length Precursor 64 amino acids
Signal Peptide Residues 1-24
Mature Peptide Residues 25-64
Conserved Residues Six cysteine residues

| Isoelectric Point (pI) | 11.324 |

Predicted and Experimentally Determined Secondary and Tertiary Structures

As a member of the β-defensin family, the structure of LAP is dominated by a characteristic β-sheet motif. proteopedia.orgnih.gov Antimicrobial peptides like LAP are often unstructured in aqueous solutions but adopt their defined secondary and tertiary conformations upon interaction with biological membranes or membrane-mimetic environments. mdpi.com The tertiary structure of LAP is a compact, folded conformation stabilized by a specific network of intramolecular disulfide bonds. proteopedia.orgnih.gov This rigid structure is essential for its biological activity.

The core secondary structure of mature LAP is a three-stranded antiparallel β-sheet. proteopedia.org This β-hairpin-like fold is stabilized and held together by three intramolecular disulfide bonds. uq.edu.aunih.gov The specific disulfide connectivity for bovine LAP links the six conserved cysteine residues in a Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern. uniprot.org Based on the full precursor sequence numbering, these bonds are formed between Cys31 and Cys60, Cys38 and Cys53, and Cys43 and Cys61. uniprot.org This disulfide bridge network is indispensable for maintaining the structural integrity and stability of the peptide's β-sheet architecture, which is a prerequisite for its antimicrobial function. uq.edu.au

The structure and dynamics of antimicrobial peptides are highly dependent on their environment. In aqueous solution, many linear antimicrobial peptides are disordered, but they fold into their active conformations upon encountering microbial membranes. mdpi.commdpi.com For β-defensins like LAP, which are already structured by disulfide bonds, the interaction with membrane-mimetic environments, such as dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles, induces further conformational refinement and specific orientation. nih.gov Studies on other cationic peptides have shown that the peptide structure can become more flexible or rigid depending on the charge of the membrane surrogate. nih.gov The peptide typically binds to the surface of the membrane, aligning itself in a way that facilitates interaction with the lipid bilayer, which is a critical step in its mechanism of action. nih.govnih.gov

Structure-Function Relationships and Determinants of Bioactivity

The biological activity of LAP is intrinsically linked to its specific physicochemical and structural properties. nih.gov Key determinants of its bioactivity include its high net positive charge (cationicity) and its amphipathic structure, where hydrophobic and cationic residues are spatially segregated on the peptide's surface. proteopedia.orgnih.gov

The strong positive charge facilitates the initial electrostatic attraction of LAP to the predominantly anionic surfaces of bacterial membranes. ubc.ca Following this initial binding, the amphipathic nature of the folded peptide allows its hydrophobic regions to insert into the lipid bilayer, leading to membrane disruption and permeabilization. nih.govubc.ca The precise, rigid three-dimensional structure, maintained by the disulfide bond network, is crucial for this process. uq.edu.au This structure ensures the correct presentation of charged and hydrophobic surfaces required for effective membrane interaction and subsequent antimicrobial action. nih.govnih.gov

Table 2: Key Determinants of LAP Bioactivity

Structural/Chemical Feature Role in Antimicrobial Function
Cationicity (High pI) Mediates initial electrostatic attraction to negatively charged microbial membranes.
Amphipathicity Allows for the insertion of hydrophobic residues into the lipid core of the membrane, leading to disruption.
β-Sheet Structure Provides a stable scaffold for the spatial arrangement of cationic and hydrophobic residues.

| Disulfide Bond Network | Maintains the rigid, active conformation of the peptide, which is essential for effective membrane interaction. |

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the atomic-level interactions between antimicrobial peptides and biological membranes. nih.govnih.govnih.gov MD simulations can model the dynamic behavior of LAP as it approaches and interacts with a lipid bilayer, providing insights that complement experimental findings. nih.govresearchgate.net

These simulations can elucidate the mechanisms of membrane disruption, such as the formation of transmembrane pores or the "carpet-like" mechanism where peptides accumulate on and dissolve the membrane. nih.govresearchgate.netmdpi.com For LAP, simulations would likely show the initial binding driven by electrostatic forces between the peptide's positive charges and the negative charges on a model bacterial membrane (like one containing phosphatidylglycerol). nih.gov Subsequent steps would involve the insertion of the peptide into the hydrophobic core of the membrane, leading to destabilization. mdpi.commdpi.com Such computational studies are critical for understanding the precise orientation, depth of insertion, and conformational changes of LAP within the membrane environment, thereby clarifying its mode of action. nih.gov

Mechanisms of Action of Lingual Antimicrobial Peptide Against Microorganisms

Interaction with Microbial Membranes

The initial and most critical step in the antimicrobial action of LAP is its interaction with the microbial cell envelope. wikipedia.org As a cationic peptide, LAP is electrostatically attracted to the negatively charged components of microbial surfaces, a feature that distinguishes them from the typically neutral charge of host cell membranes. wikipedia.org

Following the initial binding, antimicrobial peptides like LAP are known to disrupt the integrity of the microbial membrane, leading to permeabilization and leakage of intracellular contents. While the precise model for Lingual Antimicrobial Peptide has not been definitively characterized, its action is presumed to follow one of the established models for cationic antimicrobial peptides. nih.gov These models describe different ways peptides orient themselves to disrupt the lipid bilayer:

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the membrane, assembling together like the staves of a barrel. This arrangement forms a hydrophilic pore or channel through the membrane, allowing for the unregulated passage of water and ions, which ultimately leads to cell lysis.

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal model, the peptides associate with the head groups of the lipid molecules, causing the lipid monolayer to bend continuously through the pore. This creates a channel that is lined by both the peptides and the lipid head groups.

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and tension in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane into micelles without forming discrete, stable pores.

The selectivity of LAP for microbial cells over host cells is largely attributed to the fundamental differences in membrane lipid composition. wikipedia.org Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a strong net negative charge to the surface. wikipedia.org This negative charge facilitates the strong electrostatic attraction of the positively charged (cationic) LAP molecules. wikipedia.org

In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface. This lack of a strong negative charge minimizes the initial electrostatic attraction, thereby reducing the peptide's ability to accumulate on and disrupt host cell membranes. This selective targeting based on lipid composition is a hallmark of the β-defensin family and is crucial for their role as effective host defense peptides with low cytotoxicity to host cells. nih.gov

Intracellular Targets and Pathways

While membrane disruption is a primary mechanism for many β-defensins, some antimicrobial peptides are capable of translocating across the microbial membrane without causing immediate lysis. nih.gov Once inside the cell, these peptides can interfere with essential metabolic processes. Although specific studies detailing the intracellular targets of this compound are limited, research on other antimicrobial peptides provides insight into potential secondary mechanisms of action. A study on the effect of LAP on Prototheca wickerhamii suggested a non-lytic mechanism may exist, as no significant surface damage was observed via scanning electron microscopy. nih.gov

Several antimicrobial peptides, after entering the microbial cytoplasm, have been shown to interact with negatively charged nucleic acids (DNA and RNA). This binding can inhibit crucial cellular processes. For instance, the peptide buforin II can accumulate in the cytoplasm and bind to DNA and RNA, inhibiting cellular functions. Peptides can interfere with replication and transcription, effectively halting the production of essential proteins and leading to cell death. This mechanism involves the peptide binding to nucleic acids and potentially inducing their degradation or physically blocking the enzymatic machinery responsible for their synthesis.

Another established intracellular mechanism for certain classes of antimicrobial peptides, particularly proline-rich AMPs, is the inhibition of protein synthesis. wikipedia.org These peptides can bind to ribosomes, the cellular machinery responsible for translating mRNA into proteins. By binding within the ribosomal exit tunnel, they can stall the process of translation, preventing the elongation of the polypeptide chain and thereby halting the production of vital proteins. Additionally, some AMPs have been found to inhibit the activity of specific intracellular enzymes, disrupting critical metabolic pathways necessary for microbial survival.

Activity Spectrum of this compound

This compound demonstrates the broad-spectrum antimicrobial activity characteristic of the β-defensin family. researchgate.netasm.org It is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. asm.org Native bovine β-defensins have shown activity against both classes of bacteria and fungi. asm.org Specifically, LAP has demonstrated high bactericidal activity against major mastitis-causing pathogens such as Escherichia coli and Staphylococcus aureus. nih.gov Functional LAP isolated from bovine milk has also been confirmed to possess antimicrobial activity against E. coli. nih.gov A closely related bovine β-defensin, Tracheal Antimicrobial Peptide (TAP), has a minimal effective dose of around 5 µg/ml against E. coli, Klebsiella pneumoniae, and Candida albicans. nih.gov

Interactive Table: Documented Antimicrobial Activity of Bovine this compound (LAP) and Related β-Defensins

Peptide Target Microorganism Activity/Effective Concentration Source
This compound (LAP) Escherichia coli High bactericidal activity nih.gov
This compound (LAP) Staphylococcus aureus High bactericidal activity nih.gov
This compound (LAP) Prototheca wickerhamii Inhibitory activity observed nih.gov
Milk-derived LAP Escherichia coli Confirmed antimicrobial activity nih.gov
Tracheal Antimicrobial Peptide (TAP) Escherichia coli ~5 µg/ml (MIC range) nih.gov
Tracheal Antimicrobial Peptide (TAP) Klebsiella pneumoniae ~5 µg/ml (MIC range) nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

The antibacterial action of this compound is initiated by electrostatic attraction to the microbial cell envelope. The specific molecular targets differ between Gram-positive and Gram-negative bacteria due to the distinct composition of their cell walls.

Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is rich in teichoic acids, which are anionic polymers that confer a net negative charge to the cell surface. LAP, with its positive charge, is drawn to these teichoic acids. mdpi.com This initial binding is a critical step that facilitates the peptide's accumulation at the bacterial surface. While the precise subsequent steps for LAP are not fully elucidated, for many cationic AMPs, this interaction is believed to either trap the peptides or create a pathway towards the cytoplasmic membrane. mdpi.com Once at the membrane, the peptide can disrupt its integrity, leading to leakage of intracellular contents and ultimately, cell death. researchgate.net

Gram-Negative Bacteria: In Gram-negative bacteria, the outer membrane presents the first barrier. A key component of this outer membrane is lipopolysaccharide (LPS), which has a negatively charged phosphate (B84403) backbone. nih.govresearchgate.net LAP is attracted to and binds with high affinity to the LPS layer. nih.govnih.gov This interaction can disrupt the organization of the outer membrane, increasing its permeability. This allows the peptide to traverse the outer membrane and access the inner cytoplasmic membrane. Similar to its action on Gram-positive bacteria, LAP then compromises the integrity of the inner membrane, a process that is fatal to the bacterium. The expression of LAP has been shown to be induced by bacterial LPS, indicating a responsive defense mechanism to Gram-negative bacterial presence. nih.gov

The exact mechanism of membrane disruption by β-defensins like LAP is thought to involve the formation of pores or channels. Several models have been proposed for AMPs in general, including the "barrel-stave," "toroidal pore," and "carpet" models, which describe different ways peptides can integrate into and destabilize the lipid bilayer. nih.govnih.gov However, the specific pore-forming mechanism employed by LAP has not been definitively characterized.

Table 1: Antibacterial Activity of this compound (LAP)

Target Organism TypeKey Cell Wall/Membrane ComponentInitial Interaction Mechanism
Gram-Positive Bacteria Teichoic AcidsElectrostatic attraction between cationic LAP and anionic teichoic acids. mdpi.com
Gram-Negative Bacteria Lipopolysaccharide (LPS)Electrostatic attraction between cationic LAP and the negatively charged phosphate backbone of LPS. nih.govnih.gov

Antifungal Activity

This compound also demonstrates activity against various fungal pathogens. nih.gov The mechanism of action against fungi, while less studied than its antibacterial counterpart, is also presumed to be initiated by electrostatic interactions. Fungal cell membranes, like bacterial membranes, are negatively charged, making them a target for cationic peptides like LAP.

The proposed antifungal mechanism for many AMPs involves binding to the fungal cell membrane, leading to permeabilization and disruption of cellular integrity. nih.govnih.gov Some antifungal peptides are known to interact with specific components of the fungal cell wall, such as glucan or chitin, which can facilitate their entry or disrupt cell wall synthesis. nih.gov For other peptides, after crossing the cell wall, they may interact with the plasma membrane or even enter the cytoplasm to interfere with essential intracellular processes. nih.govfrontiersin.org While LAP is known to be effective against fungi, detailed research into its specific molecular targets on the fungal cell wall or membrane, and its precise mechanism of killing, is not extensively documented.

Table 2: Antifungal Activity of this compound (LAP)

Target Organism TypePrimary Target SiteGeneral Mechanism of Action
Fungi Cell MembraneElectrostatic attraction followed by membrane permeabilization and disruption. nih.govnih.gov

Antiviral Activity

Currently, there is limited specific scientific literature available that documents or characterizes the antiviral activity of this compound. While some members of the β-defensin family have been shown to possess antiviral properties against certain enveloped viruses, this activity has not been specifically demonstrated for LAP. nih.govmdpi.com The mechanisms for other defensins can include direct interaction with the virus, preventing its binding to host cells, or modulating the host's immune response. mdpi.com However, further research is required to determine if LAP shares these antiviral capabilities.

Immunomodulatory and Host Defense Functions of Lingual Antimicrobial Peptide

Role in Bridging Innate and Adaptive Immunity

Lingual Antimicrobial Peptide, as a beta-defensin, is a crucial component of the innate immune system, providing a first line of defense against invading pathogens. nih.gov The functions of beta-defensins extend beyond direct antimicrobial activity to include signaling and recruitment of cells from the adaptive immune system, thus forming a bridge between these two arms of immunity. physiology.orgfrontiersin.org

Beta-defensins act as endogenous alarmins, signaling tissue damage and activating innate immune cells. frontiersin.org They can attract dendritic cells and T-memory cells, which are key players in the adaptive immune response. frontiersin.org This recruitment helps to initiate and shape a pathogen-specific adaptive immune response. The structural similarities between defensins and chemokines, such as their size, cationic nature, and disulfide bonding, are thought to account for their ability to recruit both innate and adaptive immune cells. physiology.org

Chemotactic Properties for Immune Cells

A primary immunomodulatory function of the beta-defensin family, to which LAP belongs, is their ability to attract various immune cells to sites of infection or inflammation. physiology.org This process, known as chemotaxis, is a critical step in mounting an effective immune response. While studies specifically detailing the chemotactic profile of LAP are limited, the broader family of bovine beta-defensins exhibits significant chemotactic activity for a range of leukocytes.

Human beta-defensins 2 and 3, for instance, are chemotactic for neutrophils, CD4 memory T cells, macrophages, and immature dendritic cells. physiology.org Similarly, certain bovine beta-defensins have been shown to be chemotactic for immature bovine dendritic cells. mdpi.com This recruitment of professional antigen-presenting cells like dendritic cells and macrophages is vital for initiating the adaptive immune response. physiology.orgfrontiersin.org

Immune Cell Type Recruited by Beta-DefensinsPrimary Function in the Immune Response
NeutrophilsPhagocytosis of pathogens and release of antimicrobial factors.
MacrophagesPhagocytosis, antigen presentation, and cytokine production.
Immature Dendritic CellsAntigen capture and processing, migration to lymph nodes to activate T cells.
CD4 Memory T CellsRapid and enhanced response to previously encountered antigens.

Modulation of Inflammatory Responses

LAP and other beta-defensins play a dual role in inflammation, capable of both promoting and dampening inflammatory responses depending on the context. Their expression is often induced by inflammatory stimuli, such as bacterial components or pro-inflammatory cytokines, indicating their active participation in the inflammatory cascade. nih.gov

The expression of LAP itself is regulated by cytokines. For example, bacterial-induced expression of LAP in bovine endothelial cells is mediated by the autocrine production of Tumor Necrosis Factor-alpha (TNF-α). physiology.org This indicates a feedback loop where an initial inflammatory signal can be amplified by the production of beta-defensins.

Furthermore, beta-defensins can directly influence the production of other cytokines and chemokines by immune and epithelial cells. Human beta-defensin 3 (hBD-3), which shares high homology with bovine beta-defensin 103A, can stimulate the production of various cytokines and chemokines, thereby amplifying the recruitment and activation of immune cells. researchgate.netnih.gov Some bovine beta-defensins have been found to induce both pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokine responses in macrophages. mdpi.com

A critical anti-inflammatory function of many antimicrobial peptides, including beta-defensins, is their ability to bind to and neutralize pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS). nih.govnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.gov

The cationic nature of beta-defensins facilitates their interaction with the negatively charged LPS molecule. frontiersin.org This binding can prevent LPS from interacting with its host cell receptors (like Toll-like receptor 4), thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and mediators. nih.govresearchgate.net By neutralizing circulating LPS, these peptides can reduce the inflammatory response and prevent excessive tissue damage. nih.govnih.gov While this is a known function for many antimicrobial peptides, specific studies detailing the LPS-neutralizing capacity of LAP are not extensively documented. However, the expression of LAP is induced in response to LPS, suggesting an interaction. nih.gov

Anti-Biofilm Activity and Biofilm Disruption

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Antimicrobial peptides are being investigated as potential anti-biofilm agents. researchgate.net They can act at different stages of biofilm development, from inhibiting initial bacterial attachment to disrupting the mature biofilm matrix.

While direct studies on the anti-biofilm activity of this compound are limited, research on other bovine beta-defensins is promising. Bovine beta-defensin 103A, for example, is predicted to have anti-biofilm capabilities. researchgate.net The mechanisms by which antimicrobial peptides can disrupt biofilms include interfering with the signaling pathways that regulate biofilm formation and degrading the extracellular polymeric matrix of the biofilm. researchgate.net

Role in Wound Healing and Tissue Regeneration

The functions of antimicrobial peptides often extend to promoting wound healing and tissue repair. mdpi.comnih.gov This is a multifaceted process that involves stimulating cell migration and proliferation, as well as modulating the local inflammatory environment to be conducive to healing. Saliva, which contains various antimicrobial peptides, is known to encourage soft-tissue repair. wikipedia.org

Antimicrobial peptides can enhance wound healing by:

Promoting re-epithelialization: Stimulating the migration and proliferation of keratinocytes to close the wound. nih.gov

Modulating inflammation: Regulating the inflammatory response to prevent chronic inflammation that can impair healing. mdpi.com

Stimulating angiogenesis: Promoting the formation of new blood vessels, which is essential for delivering nutrients and oxygen to the healing tissue. nih.gov

While a direct role for LAP in wound healing has not been extensively studied, the known functions of other beta-defensins in stimulating epithelial cell activities suggest a potential role for LAP in the repair of mucosal tissues. nih.gov

Interaction with Host Cell Receptors and Signaling Pathways

This compound (LAP) is a member of the β-defensin family of host defense peptides found in cattle. nih.gov While direct and specific studies on the signaling mechanisms of LAP are not extensively detailed, its function can be largely inferred from the well-characterized immunomodulatory roles of other mammalian β-defensins. These peptides are not merely antimicrobial agents; they are crucial signaling molecules that bridge the innate and adaptive immune systems by interacting with various host cell receptors and activating downstream signaling cascades. nih.govnih.gov This interaction allows β-defensins to modulate immune responses, including inflammation and cell migration. wikipedia.org

The immunomodulatory functions of β-defensins are initiated through their engagement with several types of cell surface receptors, primarily Toll-like receptors (TLRs) and chemokine receptors. nih.govfrontiersin.org

Interaction with Toll-Like Receptors (TLRs)

Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. frontiersin.orgmdpi.com Several studies have demonstrated that β-defensins can directly interact with and signal through TLRs, effectively acting as endogenous ligands that can amplify or modulate the immune response. nih.govfrontiersin.org

TLR1 and TLR2 : Human β-defensin-3 (hBD-3) has been shown to activate monocytes and myeloid dendritic cells by interacting with a heterodimer of TLR1 and TLR2. nih.gov This engagement initiates a signaling cascade that is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88) and results in the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1). nih.gov The activation of this pathway ultimately leads to the maturation of antigen-presenting cells, enhancing the adaptive immune response. nih.gov

TLR4 : The expression of Tracheal Antimicrobial Peptide (TAP), another bovine β-defensin, is upregulated in tracheal epithelial cells in response to LPS via a TLR4-mediated pathway. nih.gov While this demonstrates that TLR4 activation induces β-defensin expression, other studies suggest a more complex interplay. For instance, human β-defensin-3 can also suppress TLR4-mediated inflammatory responses in macrophages, indicating a feedback mechanism to control inflammation. frontiersin.org The induction of human β-defensin-2 (hBD-2) in mononuclear cells in response to certain bacteria has also been shown to be dependent on TLR4. oup.com

Interaction with Chemokine Receptors

Beyond their role in recognizing microbial patterns, β-defensins function as chemoattractants, recruiting various immune cells to sites of infection or inflammation. nih.gov They achieve this by binding to and activating specific G-protein coupled chemokine receptors.

CCR2 : Human β-defensin-2 (hBD-2) and human β-defensin-3 (hBD-3), as well as their mouse orthologs, have been identified as ligands for the C-C chemokine receptor 2 (CCR2). nih.gov CCR2 is expressed on monocytes, macrophages, and neutrophils, and its activation by β-defensins induces chemotaxis of these key immune cells. nih.gov This interaction provides a mechanism for the recruitment of leukocytes that may not express other defensin (B1577277) receptors like CCR6. nih.gov

CCR6 : The chemokine receptor CCR6 is another well-established receptor for β-defensins. nih.govuniprot.org For example, human β-defensin-2 shares the CCR6 receptor with the chemokine CCL20, triggering the migration of immature dendritic cells and memory T cells. nih.gov

Activation of Downstream Signaling Pathways

The engagement of TLRs and chemokine receptors by β-defensins triggers intracellular signaling cascades that culminate in the activation of transcription factors and the expression of genes involved in inflammation, immunity, and tissue repair. nih.govmdpi.com The two most prominent pathways activated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comnih.gov

NF-κB Pathway : The NF-κB pathway is a central regulator of inflammation and immunity. mdpi.com The induction of β-defensin expression itself is often mediated by NF-κB. asm.org For example, stimulation of epithelial cells with LPS leads to the activation of NF-κB, which then binds to specific sites in the promoter regions of β-defensin genes, driving their transcription. asm.orgnih.gov Conversely, β-defensins, upon binding to their receptors, can also activate the NF-κB pathway in target cells. nih.govmdpi.com This activation involves the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB dimers (such as the p65-p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other immune mediators. nih.govresearchgate.net

The table below summarizes the key interactions between β-defensins and host cell signaling components.

Receptor/PathwayInteracting β-Defensins (Examples)Key Downstream MoleculesCellular OutcomeReferences
TLR1/TLR2Human β-defensin-3MyD88, IRAK-1, NF-κBActivation and maturation of dendritic cells and monocytes nih.gov
TLR4Human β-defensin-2, Bovine TAPNF-κBInduction of β-defensin expression; modulation of inflammation nih.govoup.com
CCR2Human β-defensin-2, Human β-defensin-3G-proteinsChemotaxis of monocytes, macrophages, and neutrophils nih.gov
CCR6Human β-defensin-2G-proteinsChemotaxis of immature dendritic cells and memory T cells nih.gov
NF-κB PathwayGeneral β-defensinsIκB, p65/p50 dimersInduction of pro-inflammatory cytokines and chemokines nih.govmdpi.comresearchgate.net
MAPK PathwayGeneral β-defensinsERK, JNK, p38Induction of cytokines, chemokines, and cell proliferation nih.govmdpi.comjst.go.jp

Comparative and Evolutionary Biology of Lingual Antimicrobial Peptide

Orthologs and Paralogs across Different Species (e.g., Bovine, Buffalo)

Lingual Antimicrobial Peptide (LAP) is a member of the β-defensin family of antimicrobial peptides. Orthologs of LAP have been identified in closely related species, most notably cattle (Bos taurus and Bos indicus) and water buffalo (Bubalus bubalis). Comparative analysis of these orthologs reveals a high degree of sequence conservation, underscoring their essential role in the innate immune system of these animals.

Research on a β-defensin expressed in the teat mucosal layer of the water buffalo revealed it to be a homolog of bovine LAP. The full-length cDNA of the buffalo peptide encodes 64 amino acids and shares a high degree of sequence identity with cattle β-defensins, ranging from 85% to 100%. nih.gov Specifically, the maximum identity at the nucleotide level with cattle LAP was 100%, and at the amino acid level, it was 98.5%. nih.gov This remarkable similarity led to the designation of the buffalo-derived peptide as buffalo LAP. nih.gov

Similarly, a study identifying LAP in the buffalo reproductive tract found that the gene was 100% identical to the LAP isolated from the tongue epithelium of Bos taurus. veterinaryworld.org The cDNA of 195 base pairs codes for a 64-amino acid peptide, which features the six evolutionarily conserved cysteine residues characteristic of the β-defensin family. nih.govveterinaryworld.org The mature peptide in local Assam cattle (Bos indicus) also consists of 64 amino acids and shows the conserved six-cysteine framework. arccjournals.com This high level of conservation between bovine and buffalo LAPs suggests a shared and crucial function that has been maintained since their divergence from a common ancestor.

Species ComparisonNucleotide Identity (%)Amino Acid Identity (%)Source(s)
Buffalo (Bubalus bubalis) LAP vs. Cattle (Bos taurus) LAP100%98.5% nih.gov
Buffalo (Bubalus bubalis) Reproductive Tract LAP vs. Cattle (Bos taurus) Tongue LAP100%Not specified veterinaryworld.org

This table summarizes the reported sequence identity between this compound (LAP) orthologs in buffalo and cattle.

Evolutionary Conservation and Diversification of β-Defensins

The this compound (LAP) belongs to the β-defensin family, an ancient and evolutionarily conserved component of the innate immune system found across vertebrates, including mammals, birds, reptiles, and fish. wikipedia.orgnih.gov Phylogenetic evidence suggests that a primordial β-defensin gene is the common ancestor of all vertebrate defensins. nih.govphysiology.org This ancestral gene likely expanded and diversified throughout vertebrate evolution, giving rise to the large family of β-defensins seen today. frontiersin.org

The evolutionary origin of β-defensins may trace back even further to "big defensins," a related family of peptides found in invertebrates. wikipedia.orgresearchgate.net Structural and genomic comparisons suggest that vertebrate β-defensins emerged from an ancestral big defensin (B1577277) through processes like exon shuffling, which led to the loss of an N-terminal domain present in the invertebrate version. researchgate.netnih.govnih.gov This evolutionary link is supported by the conservation of the defensin domain's genomic organization and three-dimensional structure, particularly the β-sheet topology stabilized by three disulfide bridges. researchgate.netnih.gov

Despite their ancient origins, β-defensin genes have undergone significant diversification. This process is driven by mechanisms such as gene duplication and subsequent divergence, leading to clusters of paralogous genes. nih.govcore.ac.uk These gene clusters are often found in specific chromosomal regions that are syntenic across different mammalian species. physiology.org While the core structure, especially the six-cysteine motif that forms the three intramolecular disulfide bonds, is highly conserved, the amino acid sequences between the cysteines can be highly variable. wikipedia.org This variation allows for a diversity of functions and antimicrobial specificities. core.ac.uk

The evolution of the defensin superfamily shows a clear pattern: β-defensins appear to be the most ancestral type in vertebrates. wikipedia.org Alpha-defensins, found in mammals like primates and rodents, and theta-defensins, found only in some non-human primates, are believed to have evolved later from β-defensin genes. wikipedia.orgphysiology.org This hypothesis is supported by the absence of alpha and theta defensins in older vertebrate lineages like fish and birds. wikipedia.org

Adaptive Evolution and Polymorphism in this compound Genes

The evolution of antimicrobial peptide (AMP) genes, including those for β-defensins like LAP, is strongly influenced by adaptive evolution. This process is driven by the constant selective pressure exerted by pathogens, leading to rapid diversification and the maintenance of polymorphism within populations. nih.govnih.gov Gene family expansion through duplication, followed by sequence diversification, is a key indicator of adaptive evolution in vertebrate AMPs. nih.gov

Polymorphism, the existence of multiple alleles for a single gene within a population, is another hallmark of adaptive evolution in AMPs. nih.gov Different alleles can have varying effectiveness against different microbial species. nih.gov This genetic variation can be maintained through balancing selection, where having multiple alleles is more advantageous for a population than having a single, uniform version, especially in environments with a diverse and fluctuating pathogen landscape. harvard.edu For example, some species share polymorphisms at the same codon in an AMP gene, suggesting that these variations have evolved independently and are adaptively maintained due to similar selective pressures. nih.gov This ongoing evolutionary arms race between host and pathogen drives the diversification and functional specialization of AMPs like LAP. nih.gov

Phylogenetic Analysis of this compound Sequences

Phylogenetic analysis is a crucial tool for understanding the evolutionary relationships of this compound (LAP) and other β-defensins. By comparing nucleotide and amino acid sequences, researchers can reconstruct the evolutionary history of these peptides across different species and tissues.

Phylogenetic studies have consistently shown that LAP sequences from closely related species, such as cattle and buffalo, cluster together, confirming their status as orthologs. nih.govveterinaryworld.org For instance, the LAP identified in the buffalo mammary gland showed the closest phylogenetic relationship to bovine LAP, supporting its designation. nih.gov Analysis of LAP from the buffalo reproductive tract also indicated it was distinct from other β-defensins isolated from different tissues within the same species, yet all β-defensins appeared to originate from a common progenitor gene. veterinaryworld.org

Broader phylogenetic analyses of the β-defensin family reveal that these peptides have evolved through a series of gene duplication events. nih.gov This leads to the formation of distinct clusters of defensin genes with diversified functions. nih.gov For example, a domain-based phylogenetic study of bovine β-defensins identified four major clusters, with the ancestral domain being the classic β-defensin domain. nih.gov Such analyses demonstrate that while most β-defensins are evolutionarily conserved across species like humans and cattle, some have evolved in a lineage-specific manner. physiology.orgnih.gov

These phylogenetic trees illustrate that ruminant β-defensins often form a single, distinct cluster, implying they diverged from a common precursor after separating from other mammalian lineages. researchgate.net The close evolutionary relationship between LAP orthologs in species like Bos indicus and Bos taurus further reinforces the idea that they diverged from an ancestral gene relatively recently. researchgate.net

Synthetic Biology and Peptide Engineering Approaches for Lingual Antimicrobial Peptide Research

Rational Design of Lingual Antimicrobial Peptide Analogs and Mimetics

The rational design of LAP analogs and mimetics is a key strategy to improve their therapeutic potential. This involves making specific changes to the amino acid sequence to enhance desired characteristics such as antimicrobial potency, selectivity for microbial membranes, and stability in biological environments, while minimizing undesirable traits like toxicity to host cells. General strategies often focus on modulating the peptide's net charge, hydrophobicity, and secondary structure, as these factors are crucial for their mechanism of action. nih.gov

Several modification strategies can be employed to enhance the activity and stability of LAPs. These modifications are designed to optimize the physicochemical properties of the peptide, leading to improved interaction with bacterial membranes and increased resistance to degradation.

Amino Acid Substitution: Replacing specific amino acids can significantly impact the peptide's properties. For instance, substituting neutral or acidic residues with cationic amino acids like lysine (B10760008) or arginine can increase the net positive charge, which is often correlated with stronger antimicrobial activity due to enhanced electrostatic attraction to negatively charged bacterial membranes. nih.gov Conversely, strategic placement of hydrophobic residues can improve the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. nih.gov

Incorporation of Non-standard Amino Acids: To increase stability against proteases, non-proteinogenic amino acids, such as D-amino acids or amino acids with modified side chains, can be incorporated into the peptide sequence. mdpi.comresearchgate.net These unnatural amino acids are not recognized by proteases, thus prolonging the peptide's half-life.

Chemical Modifications: The addition of chemical moieties, such as fatty acids (lipidation) or polyethylene (B3416737) glycol (PEGylation), can enhance the stability and alter the pharmacokinetic profile of LAPs. bohrium.com Lipidation can increase the peptide's affinity for microbial membranes, while PEGylation can improve its solubility and reduce its susceptibility to enzymatic degradation.

A critical aspect of these modifications is maintaining a balance between antimicrobial efficacy and cytotoxicity. While increasing hydrophobicity can enhance antimicrobial action, it can also lead to a higher propensity for lysing host cells, such as red blood cells. nih.gov Therefore, a careful and systematic approach to modification is essential.

The creation of truncated variants and chimeric peptides represents another important facet of LAP engineering.

Truncated Variants: This approach involves synthesizing shorter versions of the full-length peptide to identify the minimal active region responsible for its antimicrobial activity. Shorter peptides are often more cost-effective to synthesize and may exhibit improved tissue penetration. A study on the this compound from Bubalus bubalis investigated several truncated, overlapping peptide fragments. nih.gov The findings from this research indicated that not all parts of the peptide are essential for its function. Specifically, the N-terminal region of the peptide appeared to negate antimicrobial activity, as the fragments LAP(1-26) and the full-length LAP(1-64) showed no activity. nih.gov In contrast, fragments corresponding to other regions of the peptide, such as LAP(23-55), LAP(42-64), and LAP(21-64), demonstrated significant antibacterial effects. nih.gov The most potent of these was LAP(23-55), which exhibited the lowest minimum inhibitory concentration (MIC) against a panel of bacteria. nih.gov

Antimicrobial Activity of Truncated this compound Variants from Bubalus bubalis
Peptide FragmentSequence LengthAntimicrobial ActivityObserved Secondary Structure
LAP(1-26)26InactiveNo characteristic CD spectra
LAP(1-64)64InactiveNo characteristic CD spectra
LAP(21-64)44ActivePredominantly β-structure
LAP(23-55)33Most PotentPredominantly β-structure
LAP(42-64)23ActivePredominantly β-structure

Chimeric Peptides: This strategy involves combining functional domains from different peptides to create a hybrid molecule with enhanced or novel properties. For instance, a highly active domain from LAP could be fused with a domain from another peptide that confers improved stability or a different targeting specificity. While specific examples of chimeric peptides involving LAP are not extensively documented, this approach has been successfully applied to other antimicrobial peptides, resulting in hybrids with synergistic effects and enhanced antibacterial activity. researchgate.net

Recombinant Production Strategies for this compound

The large-scale and cost-effective production of LAPs is crucial for extensive research and potential therapeutic development. Recombinant DNA technology offers a viable alternative to chemical synthesis, especially for larger peptides.

Various expression systems can be utilized for the recombinant production of LAPs, with the choice of system often depending on factors such as the peptide's size, complexity, and potential for post-translational modifications.

Escherichia coli : This is a commonly used host for recombinant protein production due to its rapid growth, high yield, and well-established genetic tools. researchgate.netnih.gov However, the expression of antimicrobial peptides in E. coli can be challenging due to their potential toxicity to the host cells and their susceptibility to degradation by bacterial proteases. nih.gov To overcome these issues, LAPs can be expressed as fusion proteins with a larger, protective partner. nih.gov This fusion partner can mask the antimicrobial activity and protect the peptide from proteolysis. Following purification, the LAP can be cleaved from the fusion partner using specific chemical or enzymatic methods. nih.gov

Pichia pastoris : This methylotrophic yeast is another popular expression system that offers several advantages over bacterial systems, including the ability to perform post-translational modifications and secrete the recombinant peptide into the culture medium, which simplifies purification. nih.gov The use of strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, allows for high-level expression of the target peptide. nih.gov Optimization of fermentation conditions, such as pH, temperature, and inducer concentration (e.g., methanol), is critical for maximizing the yield of recombinant LAP in P. pastoris. nih.govnih.gov

Optimization of expression involves several strategies, including codon optimization of the LAP gene for the chosen expression host, selection of a suitable fusion partner and cleavage strategy, and fine-tuning of culture conditions to maximize protein yield and minimize host cell stress. researchgate.netnih.gov

Peptide Synthesis Methodologies (e.g., Solid-Phase Synthesis)

Chemical synthesis provides a direct and versatile method for obtaining LAPs and their analogs for research purposes.

Solid-Phase Peptide Synthesis (SPPS): This is the most widely used method for chemically synthesizing peptides. hilarispublisher.comhilarispublisher.com In SPPS, the peptide is assembled in a stepwise manner on a solid resin support. hilarispublisher.com The process involves the sequential addition of protected amino acids, with the C-terminus of the peptide being covalently attached to the resin. hilarispublisher.com The use of protecting groups on the amino acid side chains prevents unwanted side reactions. The most common SPPS chemistries are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). hilarispublisher.com

The synthesis of truncated variants of Bubalus bubalis LAP was successfully achieved using solid-phase Fmoc chemistry. nih.gov This methodology allows for precise control over the peptide sequence and facilitates the incorporation of unnatural amino acids and other modifications, making it an invaluable tool for structure-function relationship studies of LAPs. nih.govhilarispublisher.com Following the completion of the synthesis, the peptide is cleaved from the resin and the protecting groups are removed, yielding the final product which can then be purified, typically by high-performance liquid chromatography (HPLC).

Preclinical Research Applications and Therapeutic Potential of Lingual Antimicrobial Peptide Excluding Human Clinical Trials

In Vitro Efficacy Studies against Diverse Microbial Pathogens

In vitro studies have established that Lingual Antimicrobial Peptide possesses broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov As a member of the β-defensin family, its mechanism of action typically involves the disruption of microbial cell membranes. mdpi.com The cationic nature of the peptide facilitates an electrostatic attraction to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell death. researchgate.net

Research has demonstrated the efficacy of native bovine β-defensins like LAP against a range of microorganisms. nih.gov Studies on LAP extracted from bovine milk have confirmed its functional antimicrobial activity against Escherichia coli. nih.gov The peptide's ability to neutralize various pathogens underscores its importance as a first-line defense mechanism in tissues like the oral mucosa and the mammary gland. mdpi.comnih.gov The human β-defensin-2 (HBD-2), which shares significant homology with bovine LAP, has shown high effectiveness in killing Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, and the yeast Candida albicans. nih.gov

Table 1: Summary of In Vitro Antimicrobial Activity of this compound and Homologues

Pathogen Peptide Observed Effect Source
Escherichia coliBovine LAPAntimicrobial activity demonstrated by colony-forming unit enumeration. nih.gov
Gram-negative bacteriaBovine β-defensins (general)Antimicrobial activity. nih.gov
Gram-positive bacteriaBovine β-defensins (general)Antimicrobial activity. nih.gov
FungiBovine β-defensins (general)Antimicrobial activity. nih.gov
Escherichia coliHuman β-defensin-2 (HBD-2)Highly effective killing. nih.gov
Pseudomonas aeruginosaHuman β-defensin-2 (HBD-2)Highly effective killing. nih.gov
Candida albicansHuman β-defensin-2 (HBD-2)Highly effective killing. nih.gov
Staphylococcus aureusHuman β-defensin-2 (HBD-2)Bacteriostatic effect. nih.gov
Trichosporon beigeliiGeneral β-defensinAntifungal activity via membrane disruption. mdpi.com

Animal Model Studies for Host Defense Enhancement

Animal models have been crucial in elucidating the role of LAP in enhancing host defense mechanisms, particularly in the context of bacterial infections. nih.gov These studies provide in vivo evidence of its contribution to innate immunity. nih.gov

Bovine mastitis is a significant disease in the dairy industry, primarily caused by bacterial infections. nih.gov Research has shown that LAP is an important part of the bovine mammary gland's innate immune response to this disease. nih.gov Studies using mastitic and control udder quarters from cows have demonstrated a direct positive relationship between the somatic cell count in milk—an indicator of inflammation—and the expression level of LAP mRNA. nih.govnih.gov

In situ hybridization techniques have confirmed that LAP mRNA is specifically expressed in the epithelial cells of mastitic tissue, highlighting the local production of the peptide at the site of infection. nih.gov The expression of LAP is induced by the presence of pathogens, and its concentration in milk has been observed to change depending on the severity of the mastitis. nih.govresearchgate.net The presence of functional LAP in bovine milk further supports its role in protecting the mammary gland from infection. nih.gov These findings collectively suggest that LAP is a key defender in the innate immune response during a mammary infection. nih.gov

The oral cavity is constantly exposed to a vast array of microorganisms, and antimicrobial peptides like LAP are critical for maintaining oral health. nih.govnih.gov LAP was originally discovered in the epithelial cells of the bovine tongue, where its expression is markedly induced in areas surrounding inflammation. nih.govnih.gov This localized expression suggests a direct role in combating oral pathogens and managing the microbial balance. nih.gov

While specific non-human oral infection models focusing exclusively on LAP are not extensively detailed in the available literature, studies on host defense peptide (HDP) mimetics in mouse models of oral candidiasis offer a relevant framework. researchgate.net In these models, topical application of HDP mimetics significantly reduced the fungal burden in the tongues of infected mice. researchgate.net Given that β-defensins like LAP are known to be effective against Candida albicans, it is plausible that LAP would have a protective role in similar oral fungal infection models. nih.gov The potential therapeutic application of antimicrobial peptides for oral diseases such as periodontitis and candidiasis is an active area of research. nih.gov

Potential in Veterinary Medicine and Animal Health

The properties of LAP make it a promising candidate for various applications in veterinary medicine, moving beyond its natural role in host defense. mdpi.comresearchgate.net The rise of antibiotic resistance has spurred the search for alternatives, and antimicrobial peptides are considered a viable option. veterinary-practice.comnih.gov

The potential applications for AMPs like LAP in veterinary medicine include:

Alternatives to Conventional Antibiotics: To treat infections caused by multidrug-resistant bacteria. researchgate.netveterinary-practice.com

Adjuvants for Vaccines: β-defensins can stimulate both Th1 and Th2 immune responses, making them potential candidates for vaccine adjuvants to enhance efficacy. nih.gov

Growth Promoters: Some AMPs have been considered as alternatives to antibiotic growth promoters in animal feed to improve livestock health and productivity. researchgate.net

Strategies for Overcoming Microbial Resistance Mechanisms to this compound

While the development of resistance to antimicrobial peptides is considered less frequent than to conventional antibiotics due to their membrane-targeting mechanism, it is not impossible. nih.govnih.gov Bacteria can develop resistance through mechanisms such as altering their cell surface charge, producing proteases to degrade the peptides, or utilizing efflux pumps. nih.gov

Preclinical research is exploring several strategies to overcome potential microbial resistance to AMPs like LAP. nih.govresearchgate.net These strategies, while often studied with other AMPs, are applicable to the development of LAP-based therapeutics.

Structural Modifications: Altering the amino acid sequence of peptides can enhance their antimicrobial activity and stability. nih.govmdpi.com For instance, site-directed mutagenesis has been used to improve the efficacy of porcine β-defensin 2, a strategy that could be applied to LAP. nih.gov

Combination Therapy: Using AMPs in conjunction with traditional antibiotics can create a synergistic effect. researchgate.netmdpi.com This approach can enhance the efficacy of the antibiotic, lower the required dose, and reduce the likelihood of resistance developing to either agent. researchgate.net

Peptidomimetics: Developing synthetic, non-peptide molecules that mimic the structure and function of HDPs can overcome limitations like susceptibility to proteolytic degradation. mdpi.comconsensus.app

Development of Novel Delivery Systems for this compound (Preclinical)

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation and potential off-site cytotoxicity. nih.gov Novel delivery systems are being developed in preclinical stages to overcome these hurdles and improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.govresearchgate.net

While specific delivery systems for LAP are not yet widely reported, research on other peptide antibiotics provides a blueprint for potential future applications. nih.gov

Lipid and Polymeric Nanoparticles: Encapsulating peptides within lipid-based nanocarriers (e.g., nanostructured lipid carriers - NLCs) or polymeric nanoparticles can protect them from degradation by proteases, increase their solubility, and allow for controlled release. nih.govmdpi.com For example, colistin-loaded NLCs showed improved efficacy against bacterial biofilms compared to the free drug. nih.gov

Hydrogels: Hydrogel-based systems can be used for topical or localized delivery of AMPs. nih.gov These systems can provide sustained release of the peptide at the site of infection, which could be particularly useful for treating conditions like mastitis or oral infections. nih.govnih.gov

Functionalized Surfaces: For veterinary applications, coating medical devices or implants with AMPs using a polymer-lipid encapsulation matrix could prevent device-associated infections. nih.gov

mRNA-based Delivery: A novel approach involves delivering mRNA that encodes for the antimicrobial peptide using lipid nanoparticles. nih.gov This allows the host's own cells to produce the peptide locally, as demonstrated in preclinical models for other proteins. nih.gov A similar strategy has been proposed for delivering Tracheal Antimicrobial Peptide (TAP), another bovine β-defensin, for treating mastitis. frontiersin.org

These advanced delivery strategies hold the potential to translate the antimicrobial power of LAP into effective and stable therapeutic products for animal health. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Lingual Antimicrobial Peptide Studies

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

The precise mechanisms by which lingual antimicrobial peptides (LAPs) exert their antimicrobial effects are a subject of intensive research. Advanced spectroscopic and imaging techniques are pivotal in elucidating these mechanisms at a molecular and cellular level. These methods provide insights into peptide-membrane interactions, pore formation, and intracellular targeting.

Spectroscopic techniques such as Circular Dichroism (CD) and Linear Dichroism (LD) are employed to study the secondary structure of LAPs and their orientation upon interacting with bacterial membranes. frontiersin.org For instance, CD spectroscopy can reveal conformational changes, such as the transition to an α-helical or β-sheet structure, which is often crucial for antimicrobial activity. frontiersin.orgnih.gov LD provides information on the alignment of the peptide relative to the lipid bilayer, helping to distinguish between different models of membrane disruption like the "barrel-stave" or "carpet" models. frontiersin.orgmdpi.com

Fluorescence spectroscopy offers a dynamic view of LAP interactions with both model lipid bilayers and live bacterial cells. researchgate.net Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can track the kinetics of peptide binding and membrane permeabilization. frontiersin.orgresearchgate.net By labeling the LAP or cellular components with fluorescent probes, researchers can visualize the peptide's localization and its effects on membrane integrity in real-time. researchgate.netnih.gov

High-resolution imaging techniques provide direct visualization of the consequences of LAP activity on bacterial morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe changes in the bacterial cell surface, such as membrane blebbing, pore formation, and cell lysis. nih.gov Atomic Force Microscopy (AFM) offers nanoscale imaging of membrane disruption, allowing for the characterization of pores and other membrane defects induced by LAPs. ucl.ac.ukubc.ca Furthermore, super-resolution microscopy techniques, like Stimulated Emission Depletion (STED) microscopy, enable the study of LAP interactions with pathogens within host cells, such as macrophages. mdpi.com

Table 1: Spectroscopic and Imaging Techniques in Lingual Antimicrobial Peptide Research

Technique Information Provided Key Findings
Circular Dichroism (CD) Secondary structure of the peptide Reveals conformational changes upon membrane interaction. frontiersin.orgnih.gov
Linear Dichroism (LD) Orientation of the peptide in the membrane Differentiates between membrane disruption models. frontiersin.org
Fluorescence Spectroscopy Peptide binding kinetics and localization Tracks real-time interaction with bacterial membranes. researchgate.netresearchgate.net
Electron Microscopy (SEM/TEM) Bacterial surface morphology changes Visualizes membrane damage and cell lysis. nih.gov
Atomic Force Microscopy (AFM) Nanoscale membrane topography Characterizes pore formation and membrane defects. ucl.ac.uk

| Super-Resolution Microscopy | Intracellular peptide-pathogen interactions | Elucidates the peptide's action within host cells. mdpi.com |

Transcriptomic and Proteomic Analyses of this compound Expression

Understanding the regulation of this compound (LAP) expression is crucial for harnessing their therapeutic potential. Transcriptomic and proteomic analyses are powerful tools for studying the genetic and protein-level changes in response to various stimuli, such as infection and inflammation.

Transcriptomic studies, primarily using real-time polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-seq), have been instrumental in quantifying LAP mRNA levels in different tissues and under various conditions. For example, research has shown that LAP expression is significantly upregulated in bovine mammary epithelial tissue in response to mastitis, indicating a role in the innate immune defense of the mammary gland. nih.govnih.gov Such studies have demonstrated a positive correlation between somatic cell count in milk, a marker of infection, and the level of LAP mRNA expression. nih.gov Transcriptome-wide analyses of infected tissues can identify not only the upregulation of LAPs but also the broader network of defense-related genes that are co-expressed. mdpi.com

Proteomic approaches, often utilizing techniques like mass spectrometry, complement transcriptomic data by providing direct evidence of LAP protein expression and localization. mdpi.comresearchgate.net Immunohistochemistry has been used to visualize the presence of LAP in specific cell types within tissues, such as the epithelial cells lining the ducts of the mammary gland. nih.gov These studies confirm that the induced mRNA expression translates into increased protein production at the site of infection. nih.gov Proteomic screening of biological fluids, such as milk, can also identify the presence of functional LAPs, further supporting their role in host defense. grafiati.com

Together, these "omics" approaches provide a comprehensive picture of LAP regulation and function. They have been crucial in establishing the inducible nature of LAP expression in response to pathogens and inflammatory signals. nih.gov

Table 2: Transcriptomic and Proteomic Findings on this compound Expression

"Omics" Approach Key Findings Implication
Transcriptomics (RT-PCR, RNA-seq) Upregulation of LAP mRNA in response to mastitis. nih.govnih.gov LAP is an inducible component of the innate immune system.
Correlation between LAP expression and somatic cell count. nih.gov LAP levels are associated with the severity of infection.
Proteomics (Mass Spectrometry, Immunohistochemistry) Localization of LAP protein in mammary epithelial cells. nih.gov Confirms protein production at the site of infection.

Integration of Bioinformatics and Artificial Intelligence in Peptide Design

The discovery and optimization of novel antimicrobial peptides, including lingual antimicrobial peptides, are being revolutionized by the integration of bioinformatics and artificial intelligence (AI). nih.govnih.gov These computational approaches accelerate the design-build-test cycle, enabling the rapid development of peptides with enhanced antimicrobial activity and improved therapeutic properties. kvinzo.comsemanticscholar.org

Bioinformatic tools and databases are fundamental to this process. mdpi.com Databases such as the Antimicrobial Peptide Database (APD) and the Collection of Anti-Microbial Peptides (CAMP) serve as vast repositories of known AMP sequences and their associated biological data. mdpi.com Researchers can use these resources to identify conserved motifs, analyze structure-activity relationships, and predict the physicochemical properties of novel peptide sequences. nih.gov

Furthermore, generative AI models can be used for the de novo design of entirely new antimicrobial peptides. kvinzo.com These models can generate vast numbers of novel peptide sequences that are predicted to have high antimicrobial efficacy. azorobotics.com This approach allows for the exploration of a much larger chemical space than is possible with traditional methods. azorobotics.com Protein language models (PLMs) are also being adapted to understand the "language" of protein sequences, enabling the generation of functional peptides. mdpi.com

Table 3: Bioinformatics and AI in Antimicrobial Peptide Design

Computational Approach Application in LAP Research Potential Outcome
Bioinformatics Databases (e.g., APD, CAMP) In silico analysis of LAP sequences and homologs. mdpi.com Identification of key structural and functional motifs.
Machine Learning (ML) & Deep Learning (DL) Prediction of the antimicrobial activity of LAP variants. nih.govcabidigitallibrary.org Prioritization of potent LAP analogs for synthesis.
Generative AI Models De novo design of novel peptides with LAP-like properties. kvinzo.comazorobotics.com Discovery of new classes of antimicrobial agents.

| Protein Language Models (PLMs) | Generation of functional peptide sequences. mdpi.com | Creation of highly active and specific antimicrobial peptides. |

Investigation of this compound Synergies with Other Host Defense Molecules

Lingual antimicrobial peptides are part of a complex innate immune system and are unlikely to act in isolation. Investigating the synergistic interactions between LAPs and other host defense molecules is crucial for understanding their full physiological role and for developing effective combination therapies. researchgate.net

Synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects. researchgate.net LAPs may act synergistically with other antimicrobial peptides, such as defensins and cathelicidins, which are often co-expressed at mucosal surfaces. nih.govnih.gov This interplay can broaden the spectrum of antimicrobial activity and reduce the likelihood of resistance development. researchgate.net

In addition to other peptides, LAPs may exhibit synergy with larger antimicrobial proteins like lysozyme (B549824) and lactoferrin, which are also present in mucosal secretions. researchgate.net For instance, the membrane-disrupting activity of LAPs could facilitate the entry of lysozyme, which targets the bacterial cell wall. researchgate.net This combination of different mechanisms of action can lead to a more potent and rapid killing of pathogens. researchgate.net

The potential for synergy also extends to conventional antibiotics. mdpi.com LAPs can enhance the efficacy of antibiotics by increasing the permeability of the bacterial membrane, allowing the antibiotic to reach its intracellular target more easily. researchgate.net This could be particularly valuable for combating antibiotic-resistant bacteria. mdpi.com

Table 4: Potential Synergistic Interactions of Lingual Antimicrobial Peptides

Interacting Molecule Proposed Mechanism of Synergy Therapeutic Implication
Other Antimicrobial Peptides (e.g., Defensins) Complementary mechanisms of action and broader spectrum. researchgate.net Reduced risk of resistance and enhanced efficacy.
Antimicrobial Proteins (e.g., Lysozyme, Lactoferrin) Facilitated access to cellular targets. researchgate.net More rapid and potent bactericidal activity.

| Conventional Antibiotics | Increased membrane permeability and drug uptake. researchgate.netmdpi.com | Overcoming antibiotic resistance and dose reduction. |

Exploration of this compound in Novel Biological Systems

The potent and broad-spectrum antimicrobial activity of lingual antimicrobial peptides suggests that their application may extend beyond their natural biological context. Exploring the function of LAPs in novel biological systems, such as in plant protection and aquaculture, is an exciting area of research with significant biotechnological potential.

In agriculture, there is a growing need for novel strategies to combat plant pathogens and reduce reliance on chemical pesticides. frontiersin.org Antimicrobial peptides from various sources are being investigated for their ability to protect plants from bacterial and fungal diseases. mdpi.comnih.gov The expression of LAP genes in transgenic plants could confer enhanced resistance to a wide range of phytopathogens. frontiersin.orgfrontiersin.org The inherent biodegradability of peptides makes them an environmentally friendly alternative to conventional pesticides. researchgate.net

The aquaculture industry also faces significant challenges from infectious diseases. The use of antibiotics in aquaculture contributes to the development of antibiotic resistance, which is a global health concern. LAPs could be used as a sustainable alternative to antibiotics for disease prevention and treatment in fish and shellfish. mdpi.com This could involve their use as feed additives or for the development of disease-resistant transgenic lines.

Furthermore, the study of LAPs in these non-mammalian systems can provide valuable insights into their fundamental mechanisms of action. The diverse cell wall and membrane compositions of plant pathogens and aquatic microbes can help to elucidate the key determinants of LAP activity and specificity.

Table 5: Potential Applications of Lingual Antimicrobial Peptides in Novel Biological Systems

Biological System Potential Application Expected Benefits
Plant Biology Genetic engineering of crops for disease resistance. frontiersin.orgfrontiersin.org Reduced crop losses and decreased pesticide use.
Development of peptide-based biopesticides. researchgate.net Environmentally friendly and sustainable crop protection.
Aquaculture Alternative to antibiotics for disease control. mdpi.com Reduced antibiotic resistance and improved seafood safety.

Q & A

Q. What criteria should guide the selection of negative control peptides when training LAMP prediction models to avoid dataset bias?

  • Guidelines :
  • Non-AMP sourcing : Extract cytoplasmic proteins from UniProt (subcellular location: cytoplasm) .
  • Length and charge matching : Ensure negative controls match LAMPs in sequence length (±2 residues) and net charge (±1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.